molecular formula C15H15N5OS B2569212 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2176152-21-7

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Cat. No.: B2569212
CAS No.: 2176152-21-7
M. Wt: 313.38
InChI Key: UDMQAGOYDVBXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a synthetic hybrid molecule designed for advanced pharmaceutical and biological research. It incorporates a benzo[d]thiazole scaffold, a structure frequently investigated for its diverse biological activities. This core is strategically fused with a 1,2,3-triazole moiety, a privileged structure in medicinal chemistry known for its ability to improve binding affinity and pharmacokinetic properties through hydrogen bonding and dipole-dipole interactions . The 1,2,3-triazole ring is widely utilized as a linker to create molecular hybrid pharmacophores, enhancing the potential for biological activity and making it a promising scaffold for the development of novel therapeutic agents . The integration of these features makes this chemical entity a compelling candidate for research into new therapeutic pathways. Its potential research applications are derived from the known properties of its structural components. The benzo[d]thiazole core is a heterocyclic system of significant interest in drug discovery for its anticonvulsant potential, as demonstrated by related benzothiazol-2-yl-aminoacetamide derivatives . Furthermore, molecular hybrids containing 1,2,3-triazole rings have shown promising binding affinities against specific protein targets, such as viral spike proteins, suggesting potential utility in antiviral research . Researchers can leverage this compound as a key intermediate or target molecule in hit-to-lead optimization campaigns, particularly for projects focusing on neurological conditions or infectious diseases. Its mechanism of action is anticipated to involve targeted protein inhibition or modulation of key enzymatic processes, a characteristic shared by many 1,2,3-triazole and benzothiazole-containing molecules in pre-clinical development .

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-2-14-18-12-4-3-10(7-13(12)22-14)15(21)19-8-11(9-19)20-16-5-6-17-20/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMQAGOYDVBXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the formation of the azetidine ring through nucleophilic substitution. The benzothiazole moiety is then introduced via a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen or sulfonyl groups to the benzothiazole ring.

Scientific Research Applications

Chemistry: In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone involves its interaction with specific molecular targets. The triazole and benzothiazole moieties are known to bind to active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azetidine-triazole moiety distinguishes it from five-membered heterocycles (e.g., thiadiazole in 9b or thiazole in 12a), likely altering steric and electronic profiles.
  • Synthesis of analogs often involves hydrazine intermediates (e.g., 9b and 12a) or palladium-catalyzed hydrogenation (e.g., 3hf) . The target compound may require similar coupling strategies.
Table 2: Pharmacological Profiles
Compound Name / ID Biological Activity (Cell Line) IC50 (µM) SAR Insights (Reference)
9b Antitumor (HepG2) 2.94 Thiadiazole core enhances hepatocellular carcinoma selectivity.
12a Antitumor (HepG2, MCF-7) 1.19 (HepG2), 3.4 (MCF-7) Thiazole with diazenyl improves dual activity.
Target Compound (Inferred) Potential CNS or oncology targets N/A Azetidine’s strain may reduce metabolic stability but improve target binding .
Compound 56 Orexin receptor modulation Not reported Triazol-2-yl benzamide critical for receptor affinity.

Key Observations :

  • Thiadiazole and thiazole derivatives (9b, 12a) exhibit potent antitumor activity, suggesting that the target compound’s benzothiazole-triazole system may similarly target cancer pathways .
  • The ethyl group on benzothiazole (shared with 3hf) could enhance blood-brain barrier penetration, implying CNS applicability .

Physicochemical Properties

  • Lipophilicity : The 2-ethyl group on the target compound’s benzothiazole likely increases logP compared to methyl analogs (e.g., 3hf: logP ~3.2) .
  • Solubility : Azetidine’s polarity may improve aqueous solubility relative to piperidine-based analogs (e.g., Compound 56) .
  • Metabolic Stability : The strained azetidine ring could reduce metabolic degradation compared to larger heterocycles .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis requires precise control of reaction conditions. For example:

  • Catalysts : Use Lewis acids (e.g., ZrCl₄) to facilitate cyclization reactions involving triazole and azetidine moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the azetidine nitrogen .
  • Temperature : Maintain 60–80°C during coupling reactions to balance yield and purity .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves intermediates with similar Rf values .

Q. Which analytical techniques are most effective for characterizing structural and stereochemical features?

Combine:

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm azetidine ring conformation and triazole proton environments .
  • HRMS : Validate molecular weight and isotopic patterns, especially for sulfur-containing benzo[d]thiazole .
  • X-ray crystallography : Resolve absolute configuration of the azetidine-triazole junction, critical for structure-activity relationships (SAR) .

Q. How to design initial biological screening assays for this compound?

Prioritize target-agnostic assays to identify broad activity:

  • Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Kinase inhibition : Use ADP-Glo™ assays to screen kinase panels (e.g., EGFR, CDK2) due to triazole’s ATP-binding potential .

Advanced Research Questions

Q. How to resolve contradictions in SAR studies between in vitro and cellular activity?

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., human/rat liver S9 fractions) to identify labile groups (e.g., ethyl on benzo[d]thiazole) .
  • Membrane permeability : Perform parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with cellular uptake discrepancies .
  • Off-target profiling : Use proteome-wide thermal shift assays to identify unintended interactions that mask primary activity .

Q. What methodologies elucidate the compound’s target interaction mechanisms?

  • Molecular docking : Dock into crystal structures of benzo[d]thiazole-binding targets (e.g., tubulin or PARP1) using AutoDock Vina with AMBER force fields .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for putative targets like kinases or GPCRs .
  • Cryo-EM : Resolve binding poses in macromolecular complexes (e.g., ribosomes) if the compound inhibits translation .

Q. How to address poor aqueous solubility in in vivo models?

  • Prodrug design : Introduce phosphate or PEGylated groups at the azetidine nitrogen, reversible under physiological pH .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-diffusion, with drug loading efficiency monitored by HPLC .
  • Co-crystallization : Co-crystallize with cyclodextrins (e.g., β-CD) to enhance solubility without altering bioactivity .

Data Analysis and Validation

Q. How to statistically validate conflicting biological data across replicate studies?

  • Meta-analysis : Pool data from ≥3 independent labs using random-effects models to account for inter-lab variability .
  • QC thresholds : Exclude outliers via Grubbs’ test (α=0.05) and enforce R² >0.95 in dose-response curves .
  • Machine learning : Train random forest models on bioactivity datasets to predict false positives from assay artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.